molecular formula C15H12ClN3 B5807837 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5807837
M. Wt: 269.73 g/mol
InChI Key: DORDTAVULPSVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known as CIPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CIPC is a heterocyclic compound that contains a pyrido[1,2-a]benzimidazole ring system, which gives it unique properties that make it useful for a variety of research purposes.

Mechanism of Action

The mechanism of action of 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood, but it is believed to act by binding to the active site of enzymes and inhibiting their activity. It has been shown to exhibit selectivity towards certain enzymes, which makes it a potentially useful tool for studying the role of specific enzymes in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been shown to exhibit anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile in lab experiments is its potent inhibitory activity against a variety of enzymes, which makes it a useful tool for studying the role of specific enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile, including the development of new drugs based on its structure and properties, the identification of new enzymes that are inhibited by this compound, and the investigation of its potential applications in other areas of scientific research, such as materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which will be important for the development of safe and effective drugs based on this compound.

Synthesis Methods

The synthesis of 1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile can be achieved through a variety of methods, including the reaction of 3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile with thionyl chloride and hydrogen chloride gas. Other methods include the reaction of 3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile with phosphorus pentachloride and subsequent reaction with sodium cyanide.

Scientific Research Applications

1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-chloro-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c1-9(2)10-7-14(16)19-13-6-4-3-5-12(13)18-15(19)11(10)8-17/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORDTAVULPSVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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